6-(1H-Imidazol-1-yl)hexanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
68887-66-1 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-imidazol-1-ylhexanoic acid |
InChI |
InChI=1S/C9H14N2O2/c12-9(13)4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6H2,(H,12,13) |
InChI Key |
FTCIWLAWOWUQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 1h Imidazol 1 Yl Hexanoic Acid and Analogues
Establishment of the Imidazole-Alkyl Chain Linkage
The crucial step in synthesizing 6-(1H-imidazol-1-yl)hexanoic acid is the formation of the bond between the imidazole (B134444) nitrogen and the hexyl chain. The most common approach involves the N-alkylation of the imidazole ring. This can be achieved by reacting imidazole with a suitable six-carbon electrophile that already contains a carboxylic acid or a protected precursor, such as an ester. The regioselectivity of this alkylation can be influenced by the reaction conditions and the substituents on the imidazole ring. otago.ac.nz Under neutral conditions, the reaction can be complex due to the presence of two tautomeric forms of the imidazole, whereas under basic conditions, the deprotonated imidazolide (B1226674) anion acts as the nucleophile. otago.ac.nz
A direct and efficient synthesis of the target compound involves the hydrogenation of benzyl (B1604629) (1H-imidazol-1-yl)hexanoate over a palladium on carbon catalyst, which cleaves the benzyl ester to yield the final carboxylic acid. prepchem.com Similarly, shorter-chain analogues like imidazol-1-yl-acetic acid can be synthesized by the SN2 attack of imidazole on a suitable ester, such as benzyl 2-chloroacetate, followed by acidic hydrolysis to remove the benzyl protecting group. sciforum.net The use of phase-transfer catalysis has also been described as a general and effective method for the selective N-alkylation of imidazole, often providing high yields of the desired N-alkylated product. researchgate.net
Amide Formation
Amide bond formation represents a versatile, albeit less direct, strategy for linking the imidazole moiety to the alkyl chain. In one approach, amides can serve as precursors to the imidazole ring itself. The activation of α-aminoamides with triflic anhydride (B1165640) in the presence of nitriles can lead to the formation of substituted 4-aminoimidazoles. acs.orgnih.gov This process involves a mechanistically interesting N-to-C sulfonyl migration. acs.orgnih.gov In such a synthesis, the hexanoic acid component would be incorporated into one of the starting materials.
Alternatively, N-acyl imidazoles can be synthesized and subsequently modified. These "readily modifiable" or "activated" amides can be prepared from aldehydes using an organocatalytic approach. acs.org While N-acyl imidazoles are typically used as acyl transfer agents, the amide linkage itself is generally stable. acs.org The conversion of a carboxylic acid to an amide typically requires activating the carboxylic acid, for example, by converting it to an acyl halide, which can then react with an amine under milder conditions than direct pyrolysis. masterorganicchemistry.com
Cyclization Reactions
Cyclization reactions are fundamental to constructing the imidazole core itself, with the alkyl chain being introduced as a substituent on one of the precursors. These methods offer a high degree of flexibility for creating diverse analogues.
One classic method is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. By substituting a primary amine for one equivalent of ammonia, N-substituted imidazoles can be formed. mdpi.com To synthesize the target compound via this route, an amine bearing the hexanoic acid chain, such as 6-aminohexanoic acid (or its ester), would be used.
More contemporary methods provide efficient access to highly substituted imidazoles. A palladium-catalyzed decarboxylative addition and cyclization sequence using aromatic carboxylic acids and functionalized aliphatic nitriles has been developed for the one-pot assembly of imidazoles. acs.orgnih.gov Other innovative cyclization strategies include:
A [3+2] cyclization of vinyl azides with amidines under catalyst-free conditions to selectively produce 2,4-disubstituted imidazoles. acs.org
An iodine-mediated oxidative [4+1] cyclization of enamines to yield imidazole-4-carboxylic derivatives. organic-chemistry.org
Nickel-catalyzed cyclization of amido-nitriles, which proceeds under mild conditions and tolerates a variety of functional groups. rsc.org
These cyclization strategies are powerful tools for building the imidazole ring system with the desired alkyl chain already appended to one of the reacting components.
Approaches to Carboxylic Acid Functionalization
Alkylation of pre-existing imidazole carboxylic acids is another viable strategy. Research has shown that the alkylation of methyl imidazole-4(5)-carboxylate with methyl bromoacetate (B1195939) can yield a mixture of 1,4- and 1,5-isomers, demonstrating that the carboxylated imidazole ring can be functionalized directly. researchgate.net This approach allows for the introduction of the alkyl chain onto an already-formed imidazole core that bears the carboxylic acid group. Furthermore, steroidal imidazole-1-carboxylic acid esters have been synthesized, highlighting the versatility of forming ester linkages with the imidazole ring itself under certain conditions. nih.gov
Multi-Component Reaction Systems for Imidazole Core Integration
Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway for the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials. tandfonline.comnih.gov These reactions are particularly valuable for creating libraries of analogues for structure-activity relationship studies.
The Debus-Radziszewski reaction and its variations are prominent examples of MCRs used for imidazole synthesis. mdpi.com A one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by reacting a benzil (B1666583) derivative, an aldehyde, a primary amine, and ammonium (B1175870) acetate. tandfonline.comnih.gov To apply this to the synthesis of this compound analogues, a primary amine containing the desired alkyl-acid chain, such as an amino acid like β-alanine, can be used as one of the components. tandfonline.com
Various catalysts have been employed to facilitate these reactions, enhancing their efficiency and scope. Imidazole itself can even act as an organocatalyst in certain MCRs. rsc.org The table below summarizes several MCR systems used for imidazole synthesis.
| Reaction Type | Components | Catalyst/Conditions | Product | Ref. |
| Four-Component | Aldehyde, Benzil, Primary Amine, Ammonium Acetate | Acetic Acid, Reflux | 1,2,4,5-Tetrasubstituted Imidazoles | tandfonline.com |
| Four-Component | Aldehyde, Benzil, Prop-2-ynylamine, Ammonium Acetate | CuFe₂O₄ Nanoparticles | Tetrasubstituted Imidazoles | nih.gov |
| Three-Component | α-azido chalcones, Aldehyde, Aniline | Erbium triflate | Highly substituted Imidazoles | organic-chemistry.org |
| Three-Component | Vinyl azide (B81097), Aldehyde, Aromatic amine | Benzoic acid | 1,2,5-Trisubstituted Imidazoles | organic-chemistry.org |
These MCR strategies provide a powerful platform for integrating the imidazole core with an attached alkyl-carboxylic acid chain in a single, convergent step.
Stereoselective Synthesis of Chiral Hexanoic Acid Derivatives
While this compound itself is achiral, the synthesis of analogues with stereocenters on the hexanoic acid backbone requires stereoselective methods. Such chiral derivatives are valuable for probing biological systems where stereochemistry is critical.
A primary strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of the hexanoic acid chain. For example, a chiral auxiliary can be attached to an α-halo acid to enhance the stereoselectivity of substitution reactions. google.com This approach allows for the controlled introduction of substituents at specific positions on the alkyl chain.
Another powerful approach is to begin with a chiral building block and carry the stereocenter through the synthetic sequence. A planned total synthesis of photosynthetic tetrapyrroles, for example, installs essential stereochemical features in early precursors, such as chiral hex-5-yn-2-ones. rsc.org These precursors, containing multiple functional groups and stereocenters on a six-carbon scaffold, are synthesized and manipulated while maintaining stereochemical integrity. rsc.org This principle can be applied to generate chiral α- or β-substituted derivatives of this compound. The stereocenters are often vulnerable to epimerization, especially when adjacent to activating groups like carbonyls, requiring careful handling throughout the synthesis. rsc.org The preparation of chiral sulfinyl compounds, which can act as chiral auxiliaries, sometimes involves the use of chiral imidazoles as catalysts, further linking stereoselective synthesis with imidazole chemistry. nih.gov
Derivatization Strategies for Targeted Research Probes
The functional groups of this compound—the carboxylic acid and the imidazole ring—serve as handles for derivatization, allowing the molecule to be converted into targeted research probes. These probes can be used for applications such as activity-based protein profiling, metabolomics, and bioimaging. researchgate.net
The carboxylic acid moiety is a common target for derivatization. Chemoselective probes can be used to selectively label molecules with carboxylic acid groups. researchgate.net This typically involves coupling the acid to a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag for affinity purification) or immobilizing it on a solid support like magnetic beads. researchgate.net A well-established method for this is the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This chemistry allows the formation of an amide or ester bond between the carboxylic acid and a nucleophilic group on the probe.
For instance, fatty acids can be derivatized with fluorescent tags to enable sensitive detection in complex biological samples by high-performance liquid chromatography (HPLC). researchgate.net This strategy significantly enhances the analytical capabilities for studying metabolites and their roles in biochemical pathways.
| Derivatization Reagent/Tag | Target Functional Group | Coupling Chemistry | Application | Ref. |
| Amine- or Hydrazine-functionalized Fluorophore | Carboxylic Acid | EDC/DMAP Amide Formation | Fluorescent Labeling, Bioimaging | researchgate.net |
| Biotin-Amine | Carboxylic Acid | EDC/DMAP Amide Formation | Affinity Purification, Pulldown Assays | researchgate.net |
| Aminooxy-functionalized Solid Support | Carboxylic Acid (via keto-linker) | Oximation | Immobilization, Purification | researchgate.net |
By leveraging these derivatization strategies, this compound and its analogues can be transformed into powerful tools for exploring complex biological systems.
Amidation and Esterification Reactions
The carboxyl group of this compound is a primary site for modification through amidation and esterification. These reactions are fundamental for creating a diverse library of derivatives with tailored properties.
Amidation is commonly achieved by coupling the carboxylic acid with a primary or secondary amine. This strategy is extensively used in the synthesis of lipopeptides, where a fatty acid is attached to the N-terminus of a peptide chain. The process typically involves activating the carboxylic acid to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents are employed, and the reaction can be performed on a solid support for streamlined synthesis and purification. nih.gov
Esterification provides another route to functionalize the carboxyl group, yielding esters that can alter the compound's solubility, stability, and biological activity. Research into imidazole fatty acid conjugates has led to the synthesis of various esters, such as (3-hydroxypropyl)triphenylphosphonium (B8402154) esters and carnitine esters, designed to act as inhibitors of apoptosis. scholaris.caresearchgate.net These modifications aim to direct the molecule to specific cellular compartments like the mitochondria. scholaris.caresearchgate.net
Modern, chemoselective methods offer precise control over esterification. Reagents like methyl imidazole carbamate (B1207046) (MImC) are effective for the esterification of carboxylic acids, even in the presence of other sensitive functional groups, offering a safer alternative to traditional reagents like diazomethane. enamine.net Furthermore, imidazole itself has been demonstrated to act as a catalyst in the esterification of free fatty acids under optimized conditions, presenting an efficient and environmentally friendly pathway. utm.my This reaction proceeds effectively at 60°C with a reaction time of 30 minutes. utm.my
| Reaction Type | Reagents/Method | Product Type | Key Findings/Application | Reference |
|---|---|---|---|---|
| Amidation | Solid-phase synthesis with standard Fmoc chemistry | Lipopeptides | Attachment of fatty acids to the N-terminus of peptides to modulate biological activity. | nih.gov |
| Esterification | Reaction with (3-hydroxypropyl)triphenylphosphonium bromide | Triphenylphosphonium Esters | Creates mitochondrially-directed analogues that can act as peroxidase inhibitors. | scholaris.caresearchgate.net |
| Esterification | Synthesis with carnitine derivatives | Carnitine Esters | Synthesis of fatty acid conjugates with potential biological activity. | scholaris.caresearchgate.net |
| Chemoselective Esterification | Methyl imidazole carbamate (MImC) | Methyl Esters | Allows for high-yield esterification with minimal impact on other functional groups. | enamine.net |
| Catalytic Esterification | Imidazole as catalyst, methanol | Fatty Acid Methyl Esters | Imidazole catalyzes the esterification of free fatty acids; optimal conversion achieved in 30 minutes at 60°C. | utm.my |
Regioselective Substitution on the Imidazole and Hexanoic Acid Moieties
Achieving regioselective substitution on both the imidazole ring and the hexanoic acid chain is critical for structure-activity relationship (SAR) studies and for fine-tuning the molecule's properties.
Imidazole Moiety: The imidazole ring presents three C-H bonds (at positions C2, C4, and C5) that can be functionalized. Directing substitution to a specific position requires sophisticated synthetic strategies due to the varying reactivity of these sites. A powerful method involves the use of a removable directing group, such as the N-(2-(trimethylsilyl)ethoxymethyl) (SEM) group. nih.gov
This approach enables the selective and sequential arylation of all three C-H bonds:
C5-Arylation: In the presence of a palladium catalyst, N-SEM-imidazole undergoes regioselective arylation primarily at the C5 position.
C2-Arylation: Following C5-arylation, a change in catalytic conditions allows for subsequent arylation at the C2 position. nih.gov This step can be performed using both aryl bromides and more affordable aryl chlorides. nih.gov
C4-Arylation: The C4 position is the least reactive. To achieve substitution at this site, a "SEM-switch" strategy is employed. This involves transposing the SEM group from the N-1 to the N-3 nitrogen, which activates the C4 position for arylation. nih.gov
This comprehensive strategy provides access to all possible mono-, di-, and tri-arylated imidazole regioisomers, starting from a single protected imidazole core. nih.gov
| Target Moiety | Synthetic Strategy | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Hexanoic Acid Chain | Isomer Synthesis | Varying the attachment point of imidazole on the alkyl chain. | Creation of regioisomers (e.g., C8 vs. C12 attachment) for SAR studies. | scholaris.caresearchgate.net |
| Imidazole Ring (C5 & C2) | Directed C-H Arylation | N-SEM protecting group, Pd catalyst, aryl halides. | Sequential and regioselective arylation at the C5 and C2 positions. | nih.gov |
| Imidazole Ring (C4) | SEM-Group Transposition ("SEM-switch") | Migration of the SEM group from N-1 to N-3. | Activation and subsequent arylation of the otherwise unreactive C4 position. | nih.gov |
Bioconjugation Techniques for Advanced Chemical Biology Applications
Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule like a protein or peptide. These techniques are essential for developing probes to study biological processes or to enhance the therapeutic properties of proteins.
Direct Acylation: A straightforward method for bioconjugation is the direct acylation of amine residues on a protein's surface. The carboxylic acid of this compound can be activated and reacted with the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. nih.govnih.gov This method is effective but can lead to a heterogeneous mixture of products if the protein contains multiple accessible lysine residues, potentially compromising the protein's biological activity. nih.gov
Site-Specific Conjugation via Bioorthogonal Chemistry: To overcome the limitations of direct acylation, site-specific conjugation methods have been developed. A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry." This strategy involves two key steps:
Protein Modification: A non-natural amino acid containing a bioorthogonal handle, such as an alkyne group (e.g., p-ethynylphenylalanine), is genetically incorporated into the protein at a specific site. nih.gov
Probe Synthesis and Conjugation: An analogue of this compound is synthesized with a complementary azide handle. This azide-modified fatty acid is then "clicked" onto the alkyne-modified protein in the presence of a Cu(I) catalyst. nih.gov
The success of this reaction often requires a stabilizing ligand for the copper catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA), which promotes a high yield and minimizes the formation of undesirable side products. nih.gov This technique allows for the precise attachment of a single fatty acid molecule to a predetermined location on the protein, preserving its structural and functional integrity.
| Conjugation Method | Principle | Required Modifications | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Direct Acylation | The carboxylic acid reacts with native amine groups (lysine, N-terminus) on a protein. | Activation of the fatty acid's carboxyl group. | Synthetically straightforward. | Can result in a heterogeneous product; potential loss of protein activity. | nih.govnih.gov |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A bioorthogonal reaction between an azide and an alkyne to form a stable triazole linkage. | Genetic incorporation of an alkyne-containing amino acid into the protein; synthesis of an azide-modified fatty acid. | Site-specific and highly efficient, preserving protein homogeneity and function. | Requires genetic engineering of the protein and multi-step synthesis of the probe. | nih.gov |
Structure Activity Relationship Sar Studies for 6 1h Imidazol 1 Yl Hexanoic Acid and Its Analogues
Correlating Imidazole (B134444) Ring Substitution Patterns with Biological Response
The imidazole ring is a critical pharmacophore in many biologically active compounds, acting as a versatile scaffold in medicinal chemistry. mdpi.commdpi.com Its ability to participate in hydrogen bonding and coordinate with metal ions is central to its function. mdpi.com The biological response of analogues of 6-(1H-Imidazol-1-yl)hexanoic acid can be significantly modulated by introducing various substituents onto the imidazole ring.
Research on related imidazole derivatives demonstrates the profound impact of substitution. For instance, in a series of triaryl imidazole derivatives designed as carbonic anhydrase inhibitors, the substitution pattern on a phenyl ring attached to the imidazole core was critical for activity. nih.gov Compounds with specific substitutions showed selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) over cytosolic forms (hCA I and II). nih.gov The position and nature of the substituent determined the molecule's ability to fit within the enzyme's active site. nih.gov
The electronic properties of substituents also play a vital role. The imidazole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C-4 or C-5 positions. mdpi.com The nature of the substituent can influence the pKa of the imidazole nitrogen atoms, affecting their ability to act as hydrogen bond donors or acceptors at physiological pH. nih.gov
Table 1: Effect of Imidazole Ring Substitution on Biological Activity of Analogues This table illustrates how different substitution patterns on imidazole-containing compounds, analogous in principle to this compound, affect their biological activity. Data is generalized from studies on various imidazole derivatives.
| Imidazole Substitution Pattern | Target/Activity | Observation | Reference |
| Unsubstituted Imidazole | General Biological Activity | Serves as a fundamental scaffold in many natural and synthetic bioactive molecules like histidine and histamine. nih.gov | nih.gov |
| 4,5-Diphenyl Substitution | Carbonic Anhydrase IX Inhibition | Phenyl groups contribute to fitting within the enzyme's active site, but additional bulky groups can decrease activity by preventing proper orientation. nih.gov | nih.gov |
| 2-Chloro, 4,5-Diphenyl Substitution | Conformation | Causes a significant twist (approx. 57°) between the imidazole and an attached purine (B94841) ring, altering molecular geometry. nih.gov | nih.gov |
| Varied Aryl Substitutions | Antitumor Potential | The type and position of substituents on aryl groups attached to the imidazole core lead to varying levels of cytotoxicity against cancer cell lines. nih.gov | nih.gov |
Impact of Hexanoic Acid Chain Length and Branching on Activity
The hexanoic acid moiety of this compound serves as a linker connecting the imidazole pharmacophore to a potential interaction point, and its length and structure are critical for optimal activity. The length of an alkyl chain can influence a molecule's solubility, lipophilicity, and ability to adopt a conformation suitable for binding to a target.
Studies on other classes of molecules consistently show that alkyl chain length is a key determinant of biological efficacy. For instance, in a series of thiazolothiazole-based small molecule acceptors for solar cells, shortening the alkyl chain length was found to decrease the optical bandgap, indicating stronger molecular aggregation and π–π packing interactions. nih.gov While the context is materials science, the principle that chain length dictates intermolecular interactions is broadly applicable. Shorter chains led to stronger aggregation, which in a biological context, could enhance or hinder interaction with a target site. nih.gov
In the realm of imidazolium-based ionic liquids, the length of the alkyl side chain significantly affects the material's properties. mdpi.comresearchgate.net One study found that a hexyl (six-carbon) chain provided an optimal balance of hydrophobic and electrostatic interactions, leading to enhanced mechanical strength in a hydrogel matrix. mdpi.com This suggests that the six-carbon chain in this compound may be optimal for providing a balance of flexibility and interaction potential. Both shorter and longer chains resulted in weaker properties. mdpi.com
Branching of the alkyl chain can also have a profound effect. Introducing steric bulk via branching can restrict the conformational freedom of the chain, which may lead to a more favorable, rigid conformation for binding. Conversely, it can also introduce unfavorable steric hindrance that prevents the molecule from accessing its binding site. nih.gov Research on analogues of the enolase inhibitor HEX demonstrated that introducing structural modifications, including bicyclic structures that add steric bulk, resulted in a loss of biological activity due to unfavorable interactions in the active site. nih.gov
Table 2: Influence of Alkyl Chain Characteristics on Molecular Properties of Analogues This table summarizes the effects of modifying the alkyl chain, a key structural feature analogous to the hexanoic acid chain, on the properties and activity of various compounds.
| Chain Modification | System Studied | Effect | Implication for SAR | Reference |
| Shortening Alkyl Chain | Thiazolothiazole Acceptors | Stronger molecular aggregation and π–π stacking. nih.gov | Could enhance binding affinity if the target interaction is favored by aggregation. | nih.gov |
| Varying Alkyl Chain Length (C2, C4, C6, C8) | Imidazolium-based Hydrogels | Optimal mechanical and conductive properties observed with a hexyl (C6) chain. mdpi.com | Suggests that a six-carbon linker may provide an ideal balance of flexibility and lipophilicity for biological activity. | mdpi.com |
| Introduction of Steric Bulk (Branching/Bicyclic Analogs) | Enolase Inhibitor (HEX) | Loss of biological activity due to unfavorable steric interactions in the active site. nih.gov | Indicates that the target's binding pocket may be sterically constrained, making linear chains preferable to branched ones. | nih.gov |
Stereochemical Configuration and Enantiomeric Potency Differences
Stereochemistry is a fundamental aspect of drug design, as biological systems, being chiral themselves, often exhibit different responses to different enantiomers of a chiral drug. If analogues of this compound contain chiral centers, either in the hexanoic acid chain (e.g., through branching) or on substituents of the imidazole ring, it is highly likely that their enantiomers will display different biological potencies.
The differential activity of enantiomers arises from the fact that only one enantiomer may be able to achieve the precise three-dimensional orientation required for optimal interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket. In the synthesis of potent CYP121 inhibitors, imidazole-containing compounds were generally prepared as racemates (a 1:1 mixture of enantiomers), with the acknowledgment that one enantiomer is likely more active than the other. nih.gov
The necessity of specific functional groups for activity is highlighted in SAR studies of the enolase inhibitor HEX, where modifications to its core structure demonstrated that both the hydroxamate and phosphonate (B1237965) groups were essential for maintaining potency. nih.gov This principle extends to stereochemistry; the specific spatial arrangement of these crucial groups is often as important as their presence.
While direct studies on the enantiomeric potency of this compound are not detailed in the provided context, the principles of stereospecificity are well-established in medicinal chemistry. For a hypothetical analogue with a methyl branch on the hexanoic acid chain, creating a chiral center, one would expect the (R)- and (S)-enantiomers to have different activities. One enantiomer might fit perfectly into a hydrophobic pocket of a target protein, while the other might experience a steric clash, leading to significantly lower potency.
Computational Approaches to SAR Prediction and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction and optimization of the SAR of compounds like this compound. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide insights into how a molecule interacts with its target at an atomic level.
Molecular docking studies are frequently used to rationalize experimental findings and guide the design of new analogues. For example, in the development of imidazole-based carbonic anhydrase IX inhibitors, docking studies were performed to understand why certain substituted compounds were more potent and selective than others. nih.gov The computational models showed that the most active compounds fit snugly into the enzyme's active site, forming key interactions, while less active compounds adopted unfavorable orientations. nih.gov
Similarly, computational analysis of dihydropyrimidine (B8664642) derivatives helped to explain their biological activity by determining the most energetically favored tautomeric form and analyzing intermolecular contacts. mdpi.com Such studies can predict the conformation a molecule is likely to adopt in a biological environment, which is crucial for understanding its activity. mdpi.com
Computational tools can also predict the impact of structural modifications. For instance, in the SAR study of the enolase inhibitor HEX, computational analysis helped to explain why certain structural perturbations led to a loss of activity. nih.gov These approaches can save significant time and resources by prioritizing the synthesis of compounds that are predicted to have the highest potency and most favorable properties, thereby accelerating the optimization of lead compounds.
Table 3: Application of Computational Methods in SAR Studies of Analogous Compounds
| Computational Method | System Studied | Finding/Application | Reference |
| Molecular Docking | Triaryl Imidazole CA-IX Inhibitors | Provided a clear explanation for in vitro activity by showing how potent inhibitors fit into the active site, while inactive ones adopted converse orientations. nih.gov | nih.gov |
| Structure Optimization (DFT) | Dihydropyrimidine Derivatives | Determined the most energetically favored tautomeric structure, which is crucial for understanding the compound's chemical behavior and activity. mdpi.com | mdpi.com |
| Computational-assisted SAR Analysis | Enolase Inhibitor (HEX) | Provided insights into the impact of structural modifications and explained why steric alterations led to a loss of biological activity. nih.gov | nih.gov |
Advanced Analytical Methodologies for the Characterization and Research of 6 1h Imidazol 1 Yl Hexanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the imidazole (B134444) ring and the hexanoic acid chain. The three protons on the imidazole ring would appear as characteristic singlets or doublets in the aromatic region of the spectrum. The protons on the hexanoic acid chain would present as a series of multiplets, with their chemical shifts and coupling patterns providing information about their proximity to the electron-withdrawing imidazole ring and the carboxylic acid group.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the imidazole ring would confirm its presence, while the signals corresponding to the aliphatic carbons of the hexanoic acid chain and the carbonyl carbon of the carboxylic acid would complete the structural picture. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be utilized to establish the connectivity between protons and carbons, confirming the N-alkylation of the imidazole ring at the correct position of the hexanoic acid chain.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(1H-Imidazol-1-yl)hexanoic Acid
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2-H | 7.5 - 8.0 | 135 - 140 |
| Imidazole C4-H | 7.0 - 7.5 | 125 - 130 |
| Imidazole C5-H | 7.0 - 7.5 | 118 - 123 |
| N-CH₂ (Hexanoic Acid C6) | 4.0 - 4.5 | 45 - 50 |
| Hexanoic Acid C5 | 1.7 - 2.0 | 30 - 35 |
| Hexanoic Acid C4 | 1.3 - 1.6 | 25 - 30 |
| Hexanoic Acid C3 | 1.2 - 1.5 | 24 - 28 |
| Hexanoic Acid C2 | 2.2 - 2.5 | 33 - 38 |
| COOH | 10.0 - 12.0 | 175 - 180 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Using a high-resolution mass spectrometer, the exact mass of the molecular ion can be measured, which allows for the determination of the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) would be common methods to ionize the molecule. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound (C₉H₁₄N₂O₂), which is approximately 182.22 g/mol .
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. Characteristic fragmentation patterns would include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the alkyl chain, and fragmentation of the imidazole ring. Analyzing these fragments provides confirmatory evidence for the proposed structure.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 183.11 | Protonated molecular ion |
| [M-COOH]⁺ | 137.10 | Loss of the carboxylic acid group |
| Imidazole ring fragment | 68.05 | Cleavage leading to the imidazole moiety |
| Alkyl chain fragments | Various | Fragmentation at different points of the hexanoic acid chain |
Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS) for Purity and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions would be a key identifier.
The purity of a sample would be determined by integrating the area of the main peak and any impurity peaks detected by a UV detector, typically set at a wavelength where the imidazole ring absorbs.
For more sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It allows for the detection and quantification of the compound at very low concentrations and can be used to analyze complex samples. nist.gov
X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its molecular structure.
The analysis would reveal bond lengths, bond angles, and torsion angles within the molecule. It would also show how the molecules are packed in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of one molecule and the imidazole ring of another. While this compound is not chiral, X-ray crystallography would confirm the planarity of the imidazole ring and the conformation of the hexanoic acid chain in the solid state. Studies on similar imidazole-containing compounds have successfully used this method to elucidate their crystal structures. researchgate.netchemicalbook.com
Research Applications and Broader Scientific Implications of 6 1h Imidazol 1 Yl Hexanoic Acid
Development as Probes for Biochemical Assays and Biological Pathways
The distinct chemical properties of 6-(1H-Imidazol-1-yl)hexanoic acid and its derivatives make them valuable tools as probes for investigating biochemical assays and biological pathways. The imidazole (B134444) moiety, in particular, offers a handle for detecting and quantifying various biological phenomena.
One key application lies in the development of extrinsic probes for measuring intracellular and extracellular pH (pHi and pHo, respectively) and cell volume using 1H NMR spectroscopy. nih.gov For instance, related imidazol-1-ylalkanoic acids have been synthesized for this purpose. nih.gov The principle relies on the fact that the chemical shift of the H-2 proton on the imidazole ring is sensitive to pH changes. nih.gov By introducing esterified forms of these acids into cells, which are then hydrolyzed by intracellular esterases to the corresponding acids, researchers can distinguish between the intracellular and extracellular environments based on the different chemical shifts of the imidazole proton. nih.gov This allows for real-time, non-invasive monitoring of cellular pH homeostasis.
Furthermore, imidazole-fatty acid conjugates have been designed as inhibitors of apoptosis. scholaris.ca These compounds are postulated to act by the imidazole group coordinating to the heme iron of cytochrome c, thereby inhibiting its peroxidase activity which is a crucial step in the initiation of apoptosis. scholaris.ca This inhibitory action allows for the probing of apoptosis pathways and the development of potential therapeutic agents.
The table below summarizes the properties of imidazole-based compounds as biochemical probes:
| Probe Type | Analyte/Process | Detection Method | Key Feature |
| Imidazol-1-ylalkanoic acids | Intracellular/Extracellular pH, Cell Volume | 1H NMR Spectroscopy | pH-dependent chemical shift of imidazole proton nih.gov |
| Imidazole-fatty acid conjugates | Apoptosis (cytochrome c peroxidase activity) | Biochemical Assays | Imidazole coordination to heme iron scholaris.ca |
Role as Intermediates in Bioconjugation and Chemical Probe Synthesis
The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a versatile imidazole ring, makes it a valuable intermediate in bioconjugation and the synthesis of more complex chemical probes. snv63.ruresearchgate.net
The carboxylic acid moiety can be readily activated to form esters or amides, allowing it to be coupled to a wide range of biomolecules, including proteins, peptides, and fluorescent dyes. This is a fundamental strategy in creating sophisticated tools for biological research. For example, it can be conjugated to fluorescent molecules to create probes for imaging or to affinity tags for protein purification.
The imidazole ring itself can also participate in various chemical reactions. It can act as a nucleophile or be involved in the formation of coordination complexes with metal ions. This versatility allows for the construction of intricate molecular architectures tailored for specific biological targets.
An example of a related complex structure is 6-(6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoic acid, which incorporates a biotin (B1667282) moiety (a derivative of imidazole) for high-affinity binding to streptavidin, a common tool in biotechnology. sigmaaldrich.com This demonstrates how the core imidazole structure, combined with a fatty acid linker, can be a component of advanced bioconjugation reagents.
Contributions to Medicinal Chemistry Scaffold Design and Optimization
The scaffold of this compound provides a valuable starting point for the design and optimization of new therapeutic agents in medicinal chemistry. The imidazole ring is a common feature in many biologically active molecules and approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. tsijournals.comtsijournals.com
The fatty acid component of the molecule can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. By modifying the length and saturation of the fatty acid chain, medicinal chemists can fine-tune the drug-like properties of a lead compound. For instance, the presence of free fatty acids has been shown to sensitize liposome (B1194612) model membranes to the action of imidazole-based antifungal agents. nih.gov
Derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising target for autoimmune diseases. nih.gov This highlights the potential of the hexanoic acid backbone in designing molecules that modulate the function of nuclear receptors. The imidazole group can be incorporated to enhance binding affinity or improve pharmacokinetic profiles.
The following table presents examples of how modifications to the core structure can influence biological activity:
| Structural Modification | Potential Therapeutic Application | Rationale |
| Variation of fatty acid chain length | Various | Modulates lipophilicity and membrane permeability |
| Introduction of aromatic groups | RORγt inverse agonism | Enhances binding to target protein nih.gov |
| Functionalization of the imidazole ring | Antifungal | Improves potency and selectivity nih.gov |
Insights into Heterocyclic Chemistry and the Bioactivity of Fatty Acid Conjugates
The study of this compound and its analogues contributes significantly to our understanding of heterocyclic chemistry and the structure-activity relationships of fatty acid conjugates. ethernet.edu.et The synthesis and reactivity of such molecules provide valuable insights into the chemical properties of the imidazole ring and its interaction with other functional groups.
Research into imidazole-containing fatty acids has revealed their potential as non-ionic surfactants. scirp.org The combination of a hydrophilic imidazole headgroup and a lipophilic fatty acid tail imparts amphiphilic properties to these molecules, making them capable of reducing surface tension. scirp.org This has implications for their use in various industrial applications. researchgate.netjst.go.jp
Furthermore, the conjugation of fatty acids to heterocyclic compounds can dramatically alter their biological activity. The fatty acid chain can serve to anchor the molecule to cell membranes, increasing its local concentration and facilitating interaction with membrane-bound targets. The study of how the length and nature of the fatty acid chain influence the biological effects of the imidazole moiety provides fundamental knowledge for the rational design of new bioactive compounds. This includes the development of agents with antimicrobial, antiviral, and anti-inflammatory properties, areas where imidazole derivatives have shown promise.
Q & A
Q. Can this compound serve as a linker in metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid and imidazole groups can coordinate to metal nodes (e.g., Zn, Cu). Synthesis steps:
React with Zn(NO) in DMF at 80°C.
Characterize porosity via BET surface area analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
